The synthesis of PFI-3 involves several key steps that focus on constructing its complex bicyclic structure and functional groups. While detailed synthetic procedures are often proprietary or not fully disclosed in public literature, the general approach to synthesizing compounds like PFI-3 typically includes:
The specific technical details of PFI-3's synthesis may vary based on research protocols but generally adhere to these principles .
PFI-3 has a molecular formula of C19H19N3O, indicating a relatively complex structure with multiple functional groups that contribute to its biological activity. The molecular structure features:
The crystal structure of PFI-3 in complex with the bromodomain of human BRG1 has been elucidated, revealing insights into how the compound interacts at a molecular level .
PFI-3 primarily functions through its ability to inhibit the binding of bromodomain-containing proteins to acetylated lysines on histones. This inhibition disrupts chromatin remodeling processes essential for DNA repair mechanisms.
Key reactions involving PFI-3 include:
The binding affinity (Kd values) for PFI-3 towards SMARCA4 and PB1(5) bromodomains is reported at approximately 89 nM and 48 nM, respectively .
PFI-3 exerts its effects primarily by blocking the chromatin binding of SWI/SNF complexes, which are essential for DNA repair processes. The mechanism can be summarized as follows:
PFI-3 exhibits several notable physical and chemical properties:
Additional properties include:
Property | Value |
---|---|
Molecular Weight | 305.37 g/mol |
LogP | 2.95 |
Melting Point | Not specified |
These properties facilitate its use in various experimental settings related to cancer research .
PFI-3 has significant applications in scientific research, particularly in oncology:
PFI-3 exhibits potent and selective inhibition against the bromodomains of SMARCA4 (BRG1), SMARCA2 (BRM), and PB1 (specifically its fifth bromodomain, PBRM1-BD5). Binding affinity studies reveal dissociation constants (Kd) of 89 nM for SMARCA4 and 48 nM for PB1-BD5, demonstrating its high avidity for these targets [3] [7]. Crucially, PFI-3 displays >30-fold selectivity for SMARCA2/4 and PB1 bromodomains over other bromodomain subfamilies (e.g., BET family bromodomains) [1] [6]. This selectivity profile positions PFI-3 as a precise tool for dissecting SWI/SNF-specific functions without broad epigenetic perturbations. The molecular basis for this selectivity lies in PFI-3's complementary fit within the conserved acetyl-lysine binding pockets of SMARCA2/4 and PB1, which exhibit distinct structural features compared to other bromodomains [6].
Table 1: Bromodomain Binding Affinity of PFI-3 [3] [7]
Target Protein | Bromodomain | Kd (nM) | Selectivity Fold vs. Other Subfamilies |
---|---|---|---|
SMARCA4 (BRG1) | Single BD | 89 | >30 |
SMARCA2 (BRM) | Single BD | Comparable to SMARCA4 | >30 |
PB1 (PBRM1) | BD5 | 48 | >30 |
PFI-3 functions as a competitive antagonist of acetylated lysine (Kac) recognition. It occupies the conserved acetyl-lysine binding pocket within target bromodomains, directly preventing histone recognition [4] [7]. This mechanism was validated through Cellular Thermal Shift Assays (CETSA), where PFI-3 binding significantly increased the thermostability of the BRG1 and BRM bromodomains. In GBM cells expressing epitope-tagged bromodomains, the melting temperature (Tm) shifted upward by ~4.4°C (e.g., from 49.8°C in controls to 54.2°C in PFI-3 treated cells), confirming direct and stable engagement [6]. Furthermore, fluorescence recovery after photobleaching (FRAP) assays demonstrated that PFI-3 (at 1 μM) accelerates the recovery dynamics of bromodomain-chromatin interactions, indicating active displacement from chromatin binding sites [3] [7]. This competitive binding disrupts the essential function of bromodomains as "readers" of histone acetylation marks.
By blocking acetyl-lysine recognition, PFI-3 induces dissociation of SWI/SNF subunits from chromatin. This prevents the stable recruitment and assembly of functional SWI/SNF chromatin remodeling complexes at acetylated chromatin sites [1] [9]. The consequences are profound:
Table 2: Functional Consequences of Chromatin Displacement by PFI-3 [1] [4] [6]
Cellular Process | Consequence of PFI-3 Inhibition | Experimental Evidence |
---|---|---|
DNA Damage Repair (DDR) | Defects in DSB repair; sensitization to genotoxic agents | Synergy with doxorubicin/TMZ; increased γH2AX foci |
Stem Cell Maintenance | Reduced stemness; enhanced differentiation | Mouse ESC differentiation; trophoblast stem cell loss |
Myogenesis | Reduced myoblast fusion; impaired muscle regeneration | Decreased fusion index in vitro; delayed repair in vivo |
Chromatin Remodeling | Reduced accessibility at SWI/SNF-dependent regulatory sites | ATAC-seq/ChIP showing reduced BRG1/BRM occupancy |
PFI-3-mediated bromodomain inhibition exerts significant downstream effects on transcriptional regulation by altering SWI/SNF targeting. Key consequences include:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9